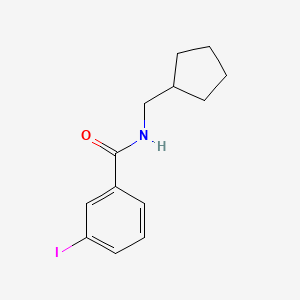
N-(cyclopentylmethyl)-3-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopentylmethyl)-3-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclopentylmethyl group attached to the nitrogen atom and an iodine atom at the 3-position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopentylmethyl)-3-iodobenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-iodobenzoic acid with an amine, such as cyclopentylmethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Cyclopentylmethyl Group Introduction: The cyclopentylmethyl group is introduced via a nucleophilic substitution reaction, where cyclopentylmethylamine reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopentylmethyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopentylmethyl group or the benzamide moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides.
Oxidation Products: Oxidized derivatives of the cyclopentylmethyl group or the benzamide ring.
Reduction Products: Reduced forms of the benzamide or cyclopentylmethyl group.
Coupling Products: New aryl or alkyl-substituted benzamides.
Scientific Research Applications
N-(cyclopentylmethyl)-3-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, especially in the development of new materials or catalysts.
Biological Studies: It can be used in studies to understand the interaction of benzamide derivatives with biological targets, such as proteins or nucleic acids.
Industrial Applications: The compound may be used in the development of new polymers or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclopentylmethyl)-3-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclopentylmethyl group and the iodine atom can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopentylmethyl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N-(cyclopentylmethyl)-3-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
N-(cyclopentylmethyl)-3-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-(cyclopentylmethyl)-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological properties, making this compound particularly interesting for specific applications.
Properties
IUPAC Name |
N-(cyclopentylmethyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c14-12-7-3-6-11(8-12)13(16)15-9-10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTYDYOZMFDFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B7830093.png)
![Benzyl N-[1-(isopropylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B7830109.png)
![2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7830115.png)
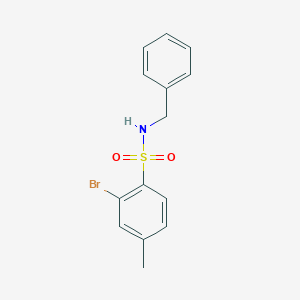
![2-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7830145.png)
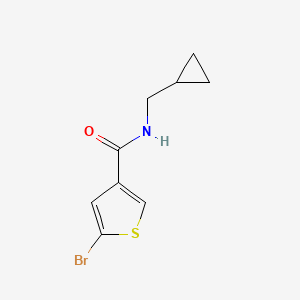
![1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B7830158.png)
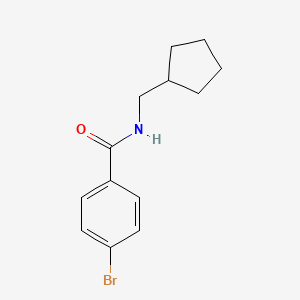
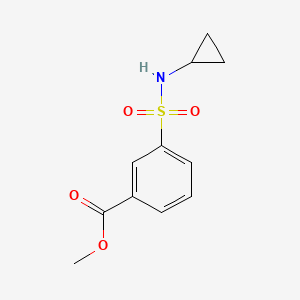
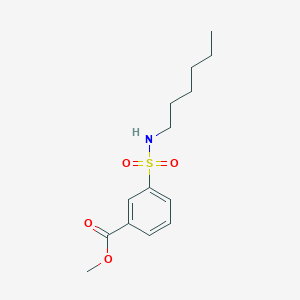

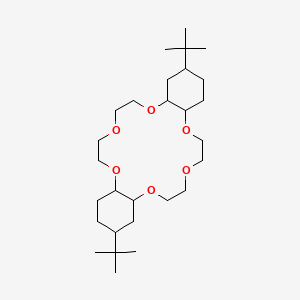
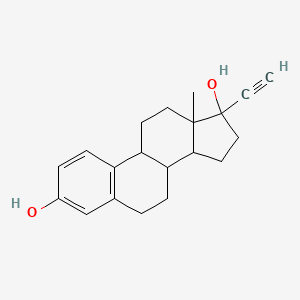
![N'-[(5E)-6,6-dimethyl-4-oxo-1-phenyl-1,4,6,7-tetrahydro-5H-indazol-5-ylidene]-4-methoxybenzohydrazide](/img/structure/B7830207.png)
